1H and 13C NMR chemical shifts for 2-bromo-N-phenylbenzenesulfonamide
1H and 13C NMR chemical shifts for 2-bromo-N-phenylbenzenesulfonamide
Technical Guide: 1 H and 13 C NMR Characterization of 2-Bromo-N-phenylbenzenesulfonamide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Synthetic Methodology, NMR Spectral Assignments, and Mechanistic Causality
Executive Summary
In modern medicinal chemistry and synthetic methodology, 2-bromo-N-phenylbenzenesulfonamide serves as a highly versatile building block. It is frequently utilized as a precursor for the regioselective synthesis of benzosultams via metal-catalyzed cross-coupling (e.g., Sonogashira coupling followed by cyclization) and in the development of cyclic hypervalent iodine reagents[1],[2],[3].
As a Senior Application Scientist, I have structured this technical guide to provide more than just raw data. This whitepaper details a self-validating synthetic protocol, followed by a rigorous, causality-driven breakdown of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts. By understanding the underlying electronic environments—such as the heavy atom effect and mesomeric donation—researchers can confidently utilize these spectral benchmarks for structural verification in complex drug development pipelines.
Chemical Context and Synthetic Methodology
Mechanistic Rationale for Synthesis
The fundamental approach to synthesizing 2-bromo-N-phenylbenzenesulfonamide involves the nucleophilic acyl substitution of 2-bromobenzenesulfonyl chloride with aniline. Pyridine is strategically chosen as both the solvent and an acid scavenger. It neutralizes the highly corrosive hydrochloric acid (HCl) byproduct generated during the condensation, driving the reaction to completion while preventing the protonation of the nucleophilic aniline[4].
Validated Step-by-Step Synthesis Protocol
To ensure high purity for downstream NMR analysis, the following self-validating protocol is recommended[4]:
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Reagent Preparation: Dissolve 2-bromobenzenesulfonyl chloride (1.0 equiv, e.g., 1.0 mmol) in anhydrous pyridine (0.8 mL) under an inert nitrogen atmosphere.
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Nucleophilic Addition: Cool the reaction vessel to 0 °C. Add aniline (1.0 equiv, 91 µL) dropwise to control the exothermic condensation.
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Thermal Condensation: Heat the mixture to 80 °C and stir for 1 hour.
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Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (CH 2 Cl 2 /acetone, 100:4). The disappearance of the UV-active aniline spot confirms reaction completion.
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Workup and Acid Wash: Concentrate the mixture under reduced pressure to remove volatiles. Dilute the crude residue in ethyl acetate (EtOAc) and wash vigorously with 1M HCl.
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Self-Validation (pH Check): The aqueous layer must test strongly acidic (pH < 2) to guarantee the complete removal of residual pyridine, which would otherwise cause severe peak broadening and chemical shift distortion in the NMR spectra.
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Purification: Wash the organic layer with brine, dry over anhydrous Na 2 SO 4 , filter, and concentrate. Purify via flash column chromatography to yield the product as a white solid (typical yield: >90%, mp 129–131 °C)[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation and Acquisition Parameters
Accurate NMR characterization requires pristine sample preparation.
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Solvent: Dissolve ~15 mg (for 1 H) or ~40 mg (for 13 C) of the purified solid in 0.6 mL of deuterated chloroform (CDCl 3 ). CDCl 3 is selected due to the compound's favorable solubility profile and the lack of exchangeable protons in the solvent.
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Internal Standard: Ensure the CDCl 3 contains 0.03% v/v Tetramethylsilane (TMS) to provide a definitive 0.00 ppm reference.
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Acquisition: Acquire 1 H spectra at 400 or 500 MHz (16–32 scans) and 13 C spectra at 100 or 125 MHz (512–1024 scans)[1],[2].
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Self-Validation (Shimming): Before acquisition, validate magnetic field homogeneity by measuring the full width at half maximum (FWHM) of the TMS peak. It must be ≤ 1.0 Hz to ensure accurate multiplet resolution.
1 H NMR Spectral Analysis
The 1 H NMR spectrum of 2-bromo-N-phenylbenzenesulfonamide contains 10 protons. The chemical shifts are heavily influenced by the strongly electron-withdrawing sulfonyl group (-SO 2 -) and the mesomeric electron donation (+M effect) of the nitrogen lone pair.
Table 1: 1 H NMR Chemical Shifts (400/500 MHz, CDCl 3 ) [1],[2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment | Causality / Electronic Rationale |
| 8.04–7.98 | Multiplet (m) | 1H | H-6 (Sulfonyl ring) | Strongly deshielded by the adjacent electron-withdrawing sulfonamide (-SO 2 NH-) group. |
| 7.71–7.67 | Multiplet (m) | 1H | H-3 (Sulfonyl ring) | Deshielded by the inductive (-I) effect of the ortho-bromine atom. |
| 7.39–7.32 | Multiplet (m) | 2H | H-4, H-5 (Sulfonyl ring) | Reside in the meta/para positions relative to the SO 2 group; standard aromatic deshielding range. |
| 7.24–7.17 | Multiplet (m) | 3H | H-3', H-5' (N-phenyl) & NH | Meta-protons of the aniline ring. The broad singlet for the exchangeable N-H proton typically overlaps in this region. |
| 7.14–7.11 | Doublet of doublets (dd) | 2H | H-2', H-6' (N-phenyl) | Ortho-protons of the aniline ring. Shielded relative to the sulfonyl ring due to the nitrogen lone pair's mesomeric donation (+M effect). |
| 7.09–7.06 | Triplet of doublets (td) | 1H | H-4' (N-phenyl) | Para-proton of the aniline ring, experiencing mild shielding from the nitrogen atom's resonance contribution. |
13 C NMR Spectral Analysis
The molecule contains 12 carbons, but due to the symmetry of the N-phenyl ring, exactly 10 distinct carbon signals are observed.
Table 2: 13 C NMR Chemical Shifts (100/125 MHz, CDCl 3 ) [1],[2]
| Chemical Shift (δ, ppm) | Structural Assignment | Causality / Electronic Rationale |
| 137.9 | C-1' (N-phenyl ipso) | Strongly deshielded by the directly attached electronegative nitrogen atom. |
| 135.8 | C-1 (Sulfonyl ipso) | Deshielded by the strongly electron-withdrawing -SO
2
|
| 135.1, 134.2, 132.4 | C-3, C-4, C-6 (Sulfonyl ring) | Aromatic carbons experiencing inductive deshielding from the SO 2 and Br substituents. |
| 129.5 | C-3', C-5' (N-phenyl meta) | Standard aromatic carbons, relatively unaffected by the +M effect of nitrogen. |
| 127.9 | C-5 (Sulfonyl ring) | Standard aromatic carbon. |
| 125.9 | C-4' (N-phenyl para) | Shielded relative to meta-carbons due to the +M effect of the nitrogen lone pair. |
| 121.8 | C-2', C-6' (N-phenyl ortho) | Strongly shielded by the +M effect of the nitrogen lone pair. |
| 119.8 | C-2 (Br-attached ipso) | Experiences the "Heavy Atom Effect" . The large electron cloud and spin-orbit coupling of the bromine atom cause a significant upfield shift (shielding) of the directly attached carbon. |
Workflow Visualization
The following diagram maps the logical progression from raw material synthesis to final spectral validation, ensuring a closed-loop, self-validating methodology.
Workflow for the synthesis, preparation, and NMR characterization of the target compound.
Conclusion
The precise structural elucidation of 2-bromo-N-phenylbenzenesulfonamide relies on understanding the competing electronic effects within the molecule. The heavy atom effect of the bromine atom uniquely identifies the C-2 carbon at 119.8 ppm, while the +M effect of the sulfonamide nitrogen clearly differentiates the shielded ortho/para protons of the N-phenyl ring from the deshielded protons of the sulfonyl ring. Adhering to the self-validating synthesis and sample preparation protocols outlined above ensures high-fidelity spectral data, eliminating solvent artifacts and enabling seamless downstream applications in drug discovery and methodology development.
References
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[1] Title: Sulfoxylate Anion Radical-Induced Aryl Radical Generation and Intramolecular Arylation for the Synthesis of Biarylsultams Source: The Journal of Organic Chemistry - ACS Publications URL:
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[2] Title: One-Pot Sonogashira Coupling–Cyclization toward Regioselective Synthesis of Benzosultams Source: The Journal of Organic Chemistry - ACS Publications URL:
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[3] Title: Cyclic Hypervalent Iodine Reagents for Azidation: Safer Reagents and Photoredox-Catalyzed Ring Expansion Source: The Journal of Organic Chemistry - ACS Publications URL:
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[4] Title: Gabriel Mengheres PhD Thesis - Synthesis of the isoflavones Source: Huddersfield Repository URL:
